![molecular formula C16H13FN2O3S B2430905 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 912770-45-7](/img/structure/B2430905.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been developed through a specific synthesis method.
Scientific Research Applications
Drug Metabolism and Excretion Studies
A study investigated the metabolites of a compound structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide, focusing on its role as an inhibitor of the "funny" If current channel, potentially for treating stable angina and atrial fibrillation. The metabolites were identified in human urine, plasma, and feces, exploring the transporter-mediated renal and hepatic excretion. This research highlights the importance of understanding the metabolic pathways and excretion mechanisms of pharmaceutical compounds, which is crucial for drug development and safety assessments (Umehara et al., 2009).
Anticancer Activity
Research on derivatives of benzothiazoles, closely related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide, demonstrated potent and selective in vitro antitumor properties against lung, colon, and breast cancer cell lines. This underscores the potential of such compounds in developing targeted cancer therapies, highlighting the significance of chemical modifications to enhance therapeutic efficacy and selectivity (Mortimer et al., 2006).
Imaging for Tumor Proliferation
Another study utilized a compound structurally similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide for PET imaging of tumor proliferation in patients with newly diagnosed malignant neoplasms. This research demonstrates the application of such compounds in medical imaging to evaluate the proliferative status of solid tumors, offering insights into tumor behavior and treatment efficacy (Dehdashti et al., 2013).
Development of Novel Synthetic Routes
A study described the development of a practical and scalable synthetic route to a phosphate derivative of a closely related compound, highlighting the challenges in medicinal chemistry synthesis and the importance of efficient, scalable processes for pharmaceutical production (Yoshida et al., 2014).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMHLMYJTWJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
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